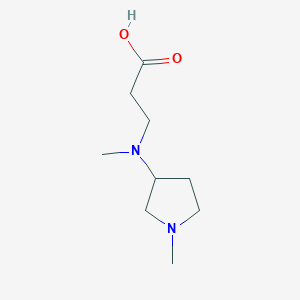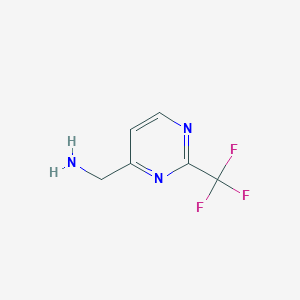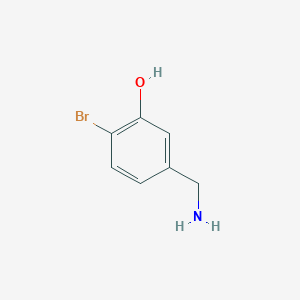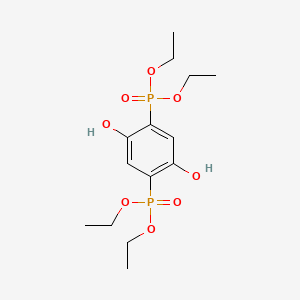![molecular formula C27H6BF27 B3302370 Tris[3,4,5-tris(trifluoromethyl)phenyl]borane CAS No. 916336-48-6](/img/structure/B3302370.png)
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Descripción general
Descripción
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a borane compound characterized by the presence of three phenyl rings, each substituted with three trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various chemical reactions, particularly in hydroboration processes .
Métodos De Preparación
The synthesis of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane typically involves the reaction of boron trichloride with 3,4,5-tris(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The process involves the following steps:
Formation of 3,4,5-tris(trifluoromethyl)phenyl lithium: This is achieved by reacting 3,4,5-tris(trifluoromethyl)phenyl bromide with lithium metal in anhydrous ether.
Reaction with boron trichloride: The 3,4,5-tris(trifluoromethyl)phenyl lithium is then reacted with boron trichloride to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is primarily known for its role in hydroboration reactions. It acts as a catalyst in the hydroboration of aldehydes, ketones, and imines. The compound is less effective in the hydroboration of alkenes and alkynes under conventional conditions but shows improved activity under microwave irradiation .
Types of reactions
Hydroboration: The compound facilitates the addition of boron-hydrogen bonds to unsaturated substrates.
Lewis acid catalysis: It acts as a Lewis acid in various catalytic processes.
Common reagents and conditions
Major products
Boronate esters: Formed from the hydroboration of aldehydes, ketones, and imines.
Aplicaciones Científicas De Investigación
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Tris[3,4,5-tris(trifluoromethyl)phenyl]borane exerts its effects is primarily through its strong Lewis acidity. The compound can accept electron pairs from Lewis bases, facilitating various catalytic processes. In hydroboration reactions, it activates the boron-hydrogen bond, enabling its addition to unsaturated substrates .
Molecular targets and pathways
Lewis acid-base interactions: The compound interacts with Lewis bases, forming adducts that facilitate catalytic transformations.
Activation of small molecules: In FLP systems, it activates small molecules like hydrogen and carbon dioxide through heterolytic cleavage.
Comparación Con Compuestos Similares
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is unique due to its high Lewis acidity and the presence of multiple trifluoromethyl groups, which enhance its electron-withdrawing properties. Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid with applications in hydroboration and other catalytic processes.
These compounds share similar applications but differ in their electronic properties and reactivity, with this compound often showing enhanced activity in specific reactions due to its unique structure.
Propiedades
IUPAC Name |
tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOCQMJTRZYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H6BF27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50847462 | |
| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916336-48-6 | |
| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3302297.png)
![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)




![benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B3302372.png)
![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)
